![molecular formula C15H15NO4S B3384089 4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 522624-51-7](/img/structure/B3384089.png)
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid, also known by its CAS Number 522624-51-7, is a chemical compound with a molecular weight of 305.35 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid and its analogues has been reported in scientific literature . These compounds are synthesized as specific agonists of LPA2, some with subnanomolar activity . The experimental structure-activity relationship (SAR) is supported and rationalized by computational docking analysis of the compounds into the LPA2 ligand-binding pocket .Molecular Structure Analysis
The IUPAC name of this compound is 4-[(2,3-dimethylanilino)sulfonyl]benzoic acid . Its InChI code is 1S/C15H15NO4S/c1-10-4-3-5-14(11(10)2)16-21(19,20)13-8-6-12(7-9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This process allows for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
3. Synthesis of 4-Sulfamoylbenzoyl Chloride and Isocyanate Derivatives 4-Sulfamoylbenzoic acid, a related compound, is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives . It’s reasonable to assume that 4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid could be used in a similar manner.
Esterification of Alcohols
4-Sulfamoylbenzoic acid can also be used in the esterification of alcohols . Given the structural similarity, 4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid might also be used for this purpose.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-3-5-14(11(10)2)16-21(19,20)13-8-6-12(7-9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBQCIPJSTZQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208554 | |
Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid | |
CAS RN |
522624-51-7 | |
Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522624-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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